Tyrosinase Inhibition: A Moderate but Quantifiable Activity Profile for 3-(4-Chloropyrimidin-2-yl)phenol
3-(4-Chloropyrimidin-2-yl)phenol demonstrates a quantifiable, albeit moderate, inhibitory effect on mushroom tyrosinase diphenolase activity, with an IC50 of 1.71 µM [1]. While this potency is lower than that of highly optimized tyrosinase inhibitors like Kojic acid (IC50 ~ 15-20 µM), it provides a clear baseline for this scaffold. The activity is a direct result of the 4-chloropyrimidine and phenol moieties, as related pyrimidine derivatives lacking this specific substitution pattern show significantly reduced or no activity [2].
| Evidence Dimension | Inhibitory potency (IC50) against mushroom tyrosinase diphenolase activity |
|---|---|
| Target Compound Data | IC50 = 1.71 µM (1,710 nM) |
| Comparator Or Baseline | Kojic acid: IC50 ≈ 15-20 µM (literature baseline) |
| Quantified Difference | 3-(4-Chloropyrimidin-2-yl)phenol is approximately 9-12x more potent than Kojic acid in this assay. |
| Conditions | In vitro enzyme inhibition assay using L-DOPA as substrate, preincubation for 20 min. |
Why This Matters
This quantifiable activity, while moderate, validates the compound's utility as a starting point for developing more potent tyrosinase inhibitors through medicinal chemistry optimization.
- [1] BindingDB. (2025). BDBM50234119 CHEMBL4067785. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234119&google=BDBM50234119 View Source
- [2] Mirmortazavi, S. S., Farvandi, M., Ghafouri, H., Mohammadi, A., & Shourian, M. (2019). Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. Drug Design, Development and Therapy, 13, 2535-2547. View Source
